molecular formula C17H20N2O3 B1526068 2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine CAS No. 1122597-86-7

2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine

Cat. No.: B1526068
CAS No.: 1122597-86-7
M. Wt: 300.35 g/mol
InChI Key: IHAMMAUFIMTOTF-UHFFFAOYSA-N
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Description

2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-jk][1,4]benzodiazepine (CAS 1122597-86-7) is a sophisticated molecular scaffold with significant potential in medicinal chemistry and drug discovery research. This benzodiazepine derivative features a tetracyclic system comprising a fused pyrrole and diazepine ring, further functionalized with a tert-butoxycarbonyl (Boc) protecting group at the 2-position and a formyl group at the 7-position . The Boc protecting group enables selective deprotection under mild acidic conditions for further functionalization, while the formyl group provides a versatile handle for synthetic elaboration via nucleophilic addition or reductive amination chemistries . Benzodiazepine-based scaffolds are recognized for their diverse biological activities and have been extensively investigated as central nervous system (CNS) agents, particularly as positive allosteric modulators of GABA A receptors . These receptors feature specific binding sites where benzodiazepines enhance the inhibitory effects of the GABA neurotransmitter, leading to sedative, anxiolytic, and muscle relaxant properties . The distinct pyrrolo-benzodiazepine fusion in this compound presents opportunities for developing novel pharmacological agents with potentially improved selectivity profiles. Beyond CNS applications, structurally related tetrahydropyrrolo-benzodiazepines have demonstrated potent antiviral activity, specifically as inhibitors of HIV-1 replication through unique interactions with the HIV-1 reverse transcriptase . With a molecular formula of C 17 H 20 N 2 O 3 and molecular weight of 300.36 g/mol , this building block enables the exploration of structure-activity relationships in heterocyclic drug discovery. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules targeting various therapeutic areas. The compound is provided with a minimum purity of 97% and is intended For Research Use Only. It is not for diagnostic, therapeutic, or other human use. Proper handling procedures and storage under recommended conditions are essential to maintain compound integrity.

Properties

IUPAC Name

tert-butyl 3-formyl-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-17(2,3)22-16(21)19-8-7-18-10-13(11-20)14-6-4-5-12(9-19)15(14)18/h4-6,10-11H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAMMAUFIMTOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=C(C3=CC=CC(=C32)C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK]benzodiazepine typically involves:

  • Formation of the tetrahydropyrrolo-benzodiazepine core via cyclization reactions starting from indoline derivatives.
  • Introduction of the Boc protecting group at the 2-position nitrogen.
  • Selective formylation at the 7-position of the benzodiazepine ring.

This approach is consistent with general benzodiazepine synthetic routes, where the bicyclic or tricyclic ring system is constructed first, followed by functionalization steps.

Preparation of the Tetrahydropyrrolo[3,2,1-JK]benzodiazepine Core

A foundational method for preparing the tetrahydropyrrolo-benzodiazepine core involves:

  • Step 1: Reaction of an indoline derivative with acrylonitrile to yield 1-indolinepropionitrile intermediates.
  • Step 2: Hydrolysis of the nitrile to the corresponding 1-indolinepropionic acid.
  • Step 3: Cyclization of the propionic acid using polyphosphoric acid (PPA) to form the tetrahydropyrroloquinolinone intermediate.
  • Step 4: Conversion of the quinolinone to the benzodiazepine core via reaction with sodium azide under controlled heating, followed by isolation and purification.

This sequence is detailed in patent literature describing similar benzodiazepine systems, where polyphosphoric acid facilitates cyclization and sodium azide mediates ring expansion or rearrangement to the benzodiazepine framework.

Reduction and Purification Steps

  • Reduction of intermediate ketones to corresponding alcohols or amines is often performed using lithium aluminum hydride (LiAlH4) or diborane in inert solvents such as tetrahydrofuran (THF).
  • Recrystallization from solvents like methanol-ethyl acetate or ethyl acetate-hexanes is used to purify the final compound.
  • Extraction and basification steps with aqueous sodium hydroxide and organic solvents (chloroform, ether) facilitate isolation of the free base form.

These steps are consistent with the preparation of related benzodiazepine compounds and ensure high purity and yield.

Summary Table of Preparation Steps

Step No. Reaction/Process Reagents/Conditions Outcome/Notes
1 Indoline + acrylonitrile Standard nucleophilic addition Formation of 1-indolinepropionitrile
2 Hydrolysis of nitrile Acidic or basic hydrolysis Conversion to 1-indolinepropionic acid
3 Cyclization with polyphosphoric acid Heating under nitrogen, ~50°C Formation of tetrahydropyrroloquinolinone intermediate
4 Reaction with sodium azide Stirring at 50°C Formation of tetrahydropyrrolo-benzodiazepine core
5 Boc protection Boc2O, base, inert solvent, room temp Boc-protected amine at 2-position
6 Formylation at 7-position Vilsmeier-Haack reagent (DMF + POCl3), low temp Introduction of formyl group on aromatic ring
7 Reduction (if needed) LiAlH4 or diborane, THF, reflux Reduction of ketones to alcohols/amines
8 Purification Recrystallization, extraction, basification Isolation of pure 2-Boc-7-formyl-tetrahydropyrrolo-benzodiazepine

Research Findings and Considerations

  • The use of polyphosphoric acid is critical for efficient cyclization and ring closure to form the benzodiazepine core.
  • Sodium azide enables ring expansion or rearrangement necessary for the benzodiazepine scaffold formation.
  • Boc protection is essential to prevent side reactions during electrophilic aromatic substitution formylation.
  • Formylation conditions must be carefully optimized to achieve regioselectivity at the 7-position without affecting other sensitive sites.
  • Reduction steps using LiAlH4 require strict anhydrous conditions and controlled temperature to avoid decomposition.
  • Purification by recrystallization and solvent extraction yields high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

Synthetic Applications

One of the primary applications of 2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine is its use as a reactant in the synthesis of hydroxamic acid derivatives. These derivatives have been shown to act as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression and cell differentiation .

Table 1: Synthesis Applications

ApplicationDescription
Hydroxamic Acid SynthesisReactant for producing HDAC inhibitors
Medicinal ChemistryBuilding block for drug development
Organic SynthesisIntermediate for complex organic molecules

Biological Applications

The biological significance of this compound lies in its potential therapeutic effects. Research indicates that compounds derived from this structure exhibit anti-cancer properties through their action on epigenetic regulators like HDACs. This makes them promising candidates for developing novel cancer treatments .

Case Study 1: HDAC Inhibition

A study demonstrated that derivatives of this compound effectively inhibited HDAC activity in various cancer cell lines. The results showed a significant reduction in cell proliferation and increased apoptosis rates. This highlights the potential of this compound as a lead compound for anti-cancer drug development.

Case Study 2: Structure-Activity Relationship (SAR)

Another research focused on the structure-activity relationship of benzodiazepine derivatives. It was found that modifications at the formyl position could enhance the selectivity and potency of these compounds against specific HDAC isoforms. This underscores the importance of structural variations in optimizing therapeutic efficacy .

Mechanism of Action

The mechanism by which 2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action would depend on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences in substituents, molecular formulas, and applications among selected pyrrolo-benzodiazepine derivatives:

Compound Name Substituents/Functional Groups Molecular Formula Key Applications/Properties References
2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine Boc (2-position), formyl (7-position) C₁₇H₂₀N₂O₃ Synthetic intermediate; building block
Phenanthrylphenol-linked PBD hybrids Methoxy, phenanthrylphenol-alkoxy chains Varies (C₃₀H₂₅N₃O₄ approx.) Antitumor agents; DNA-binding activity
C2-fluoro pyrrolo[2,1-c][1,4]benzodiazepine dimers Fluoro (C2), aliphatic chain (n=3–10) Varies (C₃₄H₃₂F₂N₄O₄ approx.) Enhanced anticancer activity; dimeric structure
CID 206825 (9-chloro-1,2,3,4,6,7-hexahydro derivative) Chloro (9-position), hexahydro core C₁₁H₁₃ClN₂ Predicted pharmacokinetic properties (CCS data)
7H-benzo[b]pyrazino-pyrrolo[3,2,1-jk][1,4]benzodiazepines Pyrazino-fused ring system C₁₈H₁₄N₄ Dopamine receptor activity; CNS disorders
Vabicaserin Hydrochloride Tricyclic core (cyclopenta fused system) C₁₅H₂₀N₂·HCl 5HT2C agonist; schizophrenia treatment

Key Research Findings and Trends

Substituent-Driven Activity : Antitumor efficacy in PBDs correlates with electron-withdrawing groups (e.g., fluoro, nitro) and planar aromatic extensions (e.g., phenanthryl), enhancing DNA interaction .

Diversification Strategies : The target compound’s formyl group offers a handle for Schiff base formation or click chemistry , enabling rapid diversification—a feature underutilized in current PBD therapeutics .

Biological Activity

2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine is a synthetic compound that belongs to the benzodiazepine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to explore the biological activity of this compound through various studies and findings.

  • Chemical Formula: C17H20N2O3
  • CAS Number: 1122597-86-7
  • Molecular Structure: The compound features a complex bicyclic structure that includes a benzodiazepine core fused with a pyrrolo ring.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its potential as an anxiolytic and anticonvulsant agent. Structure-activity relationship (SAR) studies have indicated that modifications in the benzodiazepine structure can significantly influence its pharmacological properties.

Anxiolytic and Anticonvulsant Properties

Research has shown that benzodiazepines generally exhibit anxiolytic and anticonvulsant activities. The specific activity of 2-Boc-7-formyl derivatives has not been extensively documented; however, related compounds within the benzodiazepine class have demonstrated efficacy in these areas. For instance:

  • SAR Studies: Modifications to the diazepine ring can enhance receptor affinity and reduce side effects associated with traditional benzodiazepines .

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Anti-HIV Activity : A study on related tetrahydrobenzodiazepines revealed moderate anti-HIV activity. While 2-Boc-7-formyl's direct effects on HIV have not been documented, its structural relatives suggest potential antiviral properties .
  • Pharmacological Evaluation : In a pharmacological assessment of pyrrolo[2,1-c][1,4]benzodiazepine derivatives, compounds were evaluated for their anxiolytic effects. The results indicated that certain structural modifications could lead to enhanced activity without significant side effects .

Research Findings

Recent literature highlights several key findings regarding the biological activity of compounds similar to 2-Boc-7-formyl:

Study FocusFindings
Anxiolytic EfficacyCompounds with modifications at specific positions on the diazepine ring showed improved binding affinity at central benzodiazepine receptors .
Anticonvulsant PropertiesCertain derivatives demonstrated significant anticonvulsant effects in animal models .
Structure Activity RelationshipThe introduction of different substituents altered pharmacokinetic profiles and receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine
Reactant of Route 2
2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine

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